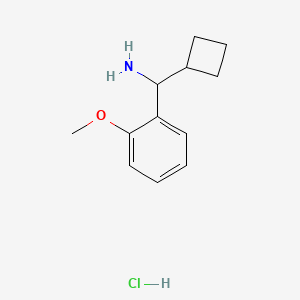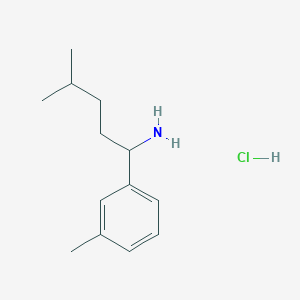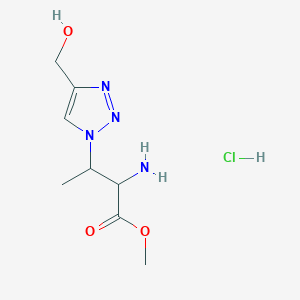
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide hydrochloride (TEA-HC) is a new and promising compound with many potential applications in scientific and medical research. It is an organic compound that is synthesized by the reaction of ethanimidamide with hydrochloric acid and can be used as a reagent for various types of scientific and medical research. TEA-HC has been studied for its potential use in drug discovery and development, as well as for its potential as an analytical and synthetic tool.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Tetrahydroazepine Derivatives
A study by Wang et al. (2006) focused on designing and synthesizing novel tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones. This research delves into the structural determination of these compounds and their herbicidal activity against rape and barnyard grass. The study also explored the synthesis of intermediate compounds like 1-(azepan-2-ylidene)-2-(2-chloropyrimidin-4-yl)-hydrazine, discussing the reasons behind the low yield in the initial procedures (Wang et al., 2006).
Chemical Reactions and Derivatives
Regioselective Formation of 2H-Azepine Derivatives
Cordonier et al. (2005) explored the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS), leading to the regioselective formation of 1,4-adducts and subsequent base-promoted hydrogen bromide elimination to produce 2H-azepine derivatives. The study also addressed the competitive formation of other compounds and how reaction conditions can be optimized to minimize these side reactions (Cordonier et al., 2005).
Structural Characterization and Molecular Assembly
X-ray Crystallography of Benzazepin-2-one Derivatives
The structural determination of (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was achieved through a condensation reaction and later analyzed using X-ray crystallography to confirm the configuration at the C=N double bond. This research by Ihnatenko et al. (2021) contributes to the detailed structural analysis of azepine derivatives (Ihnatenko et al., 2021).
Complex Formation and Coordination Chemistry
Synthesis of Vic-Dioxime Complexes
Canpolat and Kaya (2005) synthesized complexes involving N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and its derivatives. The study presented the formation of mononuclear complexes with various metals, discussing the proposed geometrical structures based on spectroscopic analyses and magnetic susceptibility measurements (Canpolat & Kaya, 2005).
Eigenschaften
IUPAC Name |
N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-7(9)11-8-5-3-2-4-6-10-8;/h2-6H2,1H3,(H2,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHLZZFUSRXCNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=NCCCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














